ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate
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Overview
Description
Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate is a chemical compound known for its unique structure and properties. It contains a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its distinct chemical behavior. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate typically involves the reaction of ethyl carbamate with an aldehyde or ketone derivative of 3-chloro-5-(trifluoromethyl)-2-pyridine. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{(E)-[3-chloro-2-pyridinyl]methylidene}carbamate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl N-{(E)-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate: Contains a bromine atom instead of chlorine, affecting its reactivity.
Uniqueness
Ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-2-18-9(17)16-5-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,2H2,1H3/b16-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIAYGEAXGFFM-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=C/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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